1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is an organic compound that features a brominated thiophene ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- 5-Bromo-2-thiophenecarboxaldehyde
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is unique due to the presence of both a brominated thiophene ring and a urea moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. Compared to similar compounds, it offers a broader range of applications in various fields .
Properties
Molecular Formula |
C8H11BrN2OS |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H11BrN2OS/c1-11(2)8(12)10-5-6-3-4-7(9)13-6/h3-4H,5H2,1-2H3,(H,10,12) |
InChI Key |
SOTSIWQTWCKZBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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